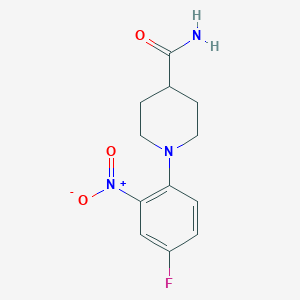

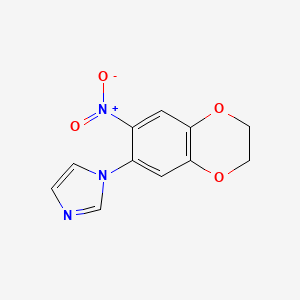

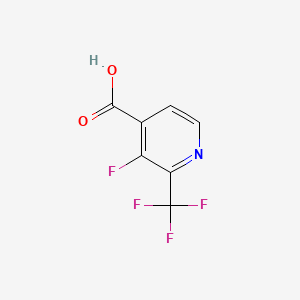

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a novel aromatic unsymmetrical diamine monomer containing a thiazole ring, 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole (APPT), was synthesized and used to prepare a series of polyimides . Another study reported the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles through a multicomponent condensation reaction . Additionally, bis[2-amino-4-phenyl-5-thiazolyl] disulfides were synthesized from acetophenones, which were then converted to the title compounds . A rapid synthetic strategy for 2-amino-4-aryl-5-arylsulfonyl thiazoles was also developed using a one-pot method .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been elucidated using various spectroscopic methods. X-ray crystallographic studies have been conducted to understand the binding of thiazole-sulfonamide moieties to the zinc ion in human carbonic anhydrase . The structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole have been determined, revealing hydrogen-bonded dimers and quartets .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is highlighted in the synthesis processes and the formation of various compounds. The multicomponent reactions used to synthesize thiazolo[3,2-a]pyridine-6-carbonitriles involve the condensation of malononitrile, aromatic aldehydes, and 2-phenylsulfonylmethylenethiazolidin-4-one . The formation of bis[2-amino-4-phenyl-5-thiazolyl] disulfides from 2-amino-4-phenyl-1,3-thiazoles indicates the potential for redox chemistry and the formation of dimeric structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are diverse. The polyimides derived from APPT exhibited high thermal stability, good solubility in strong dipolar solvents, and outstanding mechanical properties . The novel structures synthesized in the multicomponent reactions were characterized by physical and spectroscopic methods, indicating moderate to excellent yields and the potential for diverse applications . The antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides against Gram-positive and Gram-negative bacteria suggests their significance in pharmaceutical research .

科学的研究の応用

-

- Thiazole compounds have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized in the lab and then tested in vitro (in a controlled lab environment) or in vivo (in a living organism) to determine their effects .

- The results or outcomes obtained also vary widely. For example, some thiazole derivatives have been found to have antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

- 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is a product for proteomics research .

- The methods of application or experimental procedures in proteomics research often involve using the compound in various biochemical assays to study protein function .

- The results or outcomes obtained would depend on the specific experiment conducted .

特性

IUPAC Name |

5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQNFSFLIVVYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650208 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole | |

CAS RN |

1000018-52-9 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)